(3-Chloro-5-methylphenyl)-(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)methanone
Description
(3-Chloro-5-methylphenyl)-(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chlorinated methylphenyl group with a pyrrolidinylsulfonylpiperidinyl moiety, making it an interesting subject for chemical research and industrial applications.
Properties
IUPAC Name |
(3-chloro-5-methylphenyl)-(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O3S/c1-13-10-14(12-15(18)11-13)17(21)19-8-4-16(5-9-19)24(22,23)20-6-2-3-7-20/h10-12,16H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTKKKCYXFPFBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C(=O)N2CCC(CC2)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-5-methylphenyl)-(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the core phenyl and piperidinyl structures. The chlorination of the methylphenyl group is achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The sulfonylation of the piperidinyl group is carried out using sulfonyl chlorides in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-5-methylphenyl)-(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-Chloro-5-methylphenyl)-(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a valuable tool for probing the binding sites of enzymes and receptors.
Medicine
In medicine, this compound may serve as a lead compound for the development of new therapeutic agents. Its potential pharmacological activities, such as anti-inflammatory or anticancer properties, are subjects of ongoing research.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials. Its reactivity and functional group compatibility make it suitable for various applications, including the synthesis of polymers and coatings.
Mechanism of Action
The mechanism of action of (3-Chloro-5-methylphenyl)-(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3-Chloro-5-methylphenyl)methanol
- (3-Chloro-5-methylphenyl)phenylmethanone
- (3-Chloro-5-methylphenyl)carbamate
Uniqueness
Compared to similar compounds, (3-Chloro-5-methylphenyl)-(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)methanone stands out due to its combination of a chlorinated methylphenyl group with a pyrrolidinylsulfonylpiperidinyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
